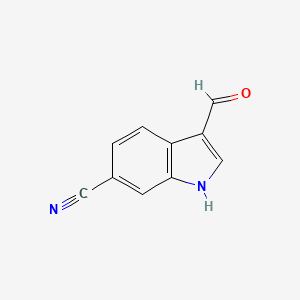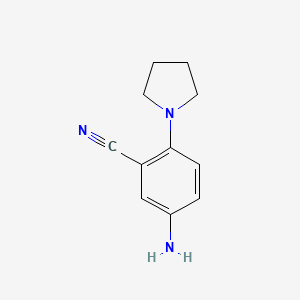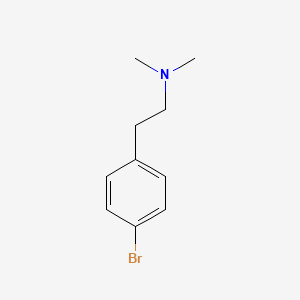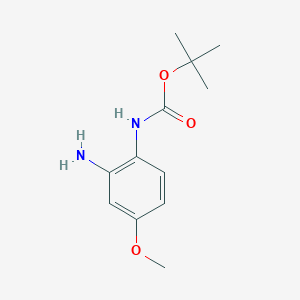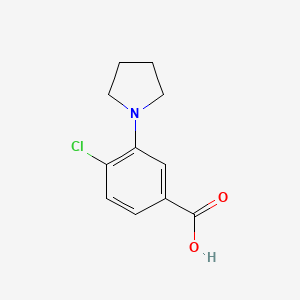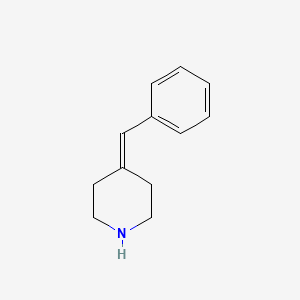
4-(苯甲亚基)哌啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Phenylmethylidene)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The phenylmethylidene group attached to the piperidine ring enhances its chemical properties and potential applications. This compound is of significant interest in various fields of scientific research due to its unique structure and reactivity.
科学研究应用
4-(Phenylmethylidene)piperidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties. It is used in the development of new therapeutic agents.
Medicine: Explored for its potential use in drug discovery and development. It is studied for its interactions with biological targets and its pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials. It is used as a precursor in the synthesis of polymers and other advanced materials.
作用机制
Target of Action
4-(Phenylmethylidene)piperidine is a derivative of piperidine, a six-membered heterocyclic amine . Piperidine and its derivatives are known to play significant roles in various pharmaceutical applications . They are present in more than twenty classes of pharmaceuticals and alkaloids . .
Mode of Action
The mode of action of piperidine derivatives is complex and varies depending on the specific derivative and its structural modifications . Some piperidine derivatives have been found to activate signaling pathways like NF-κB and PI3k/Akt, which are involved in cancer progression, including the caspase-dependent pathway to induce apoptosis . .
Biochemical Pathways
Piperidine derivatives can affect various biochemical pathways. For instance, they have been found to exhibit antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities . These properties make them suitable for use in managing and alleviating severe disease conditions . .
Pharmacokinetics
The pharmacokinetics of piperidine derivatives can vary widely depending on their specific structures . Some piperidine derivatives have shown enhanced CNS pharmacokinetic properties, making them potential candidates for brain metastases treatment . .
Result of Action
The results of the action of piperidine derivatives can be diverse, depending on their specific structures and the biochemical pathways they affect . Some piperidine derivatives have shown remarkable properties like antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities . .
Action Environment
The action environment can significantly influence the action, efficacy, and stability of piperidine derivatives . .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Phenylmethylidene)piperidine typically involves the condensation of piperidine with benzaldehyde. This reaction is often carried out under basic conditions, using a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction can be represented as follows:
Piperidine+Benzaldehyde→4-(Phenylmethylidene)piperidine
Industrial Production Methods: In an industrial setting, the synthesis of 4-(Phenylmethylidene)piperidine can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of catalysts, such as palladium or nickel, can further enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions: 4-(Phenylmethylidene)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction of 4-(Phenylmethylidene)piperidine can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of the corresponding amine.
Substitution: The phenylmethylidene group can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: Formation of benzaldehyde derivatives.
Reduction: Formation of 4-(phenylmethyl)piperidine.
Substitution: Formation of nitro or halogenated derivatives of 4-(Phenylmethylidene)piperidine.
相似化合物的比较
4-(Phenylmethylidene)piperidine can be compared with other similar compounds, such as:
Piperidine: The parent compound, which lacks the phenylmethylidene group. Piperidine itself is widely used in organic synthesis and pharmaceutical applications.
4-(Phenylmethyl)piperidine: A reduced form of 4-(Phenylmethylidene)piperidine, which has different chemical properties and reactivity.
N-Phenylpiperidine: Another derivative of piperidine with a phenyl group attached to the nitrogen atom. It has distinct applications and biological activities.
属性
IUPAC Name |
4-benzylidenepiperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-2-4-11(5-3-1)10-12-6-8-13-9-7-12/h1-5,10,13H,6-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMQNIKYRPSFQKB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1=CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80444640 |
Source


|
| Record name | 4-benzylidene-piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80444640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
164650-58-2 |
Source


|
| Record name | 4-benzylidene-piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80444640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
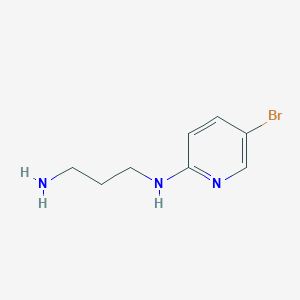
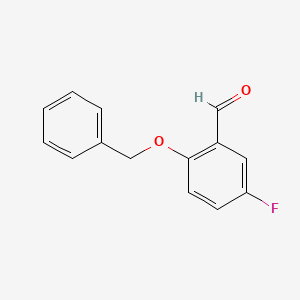
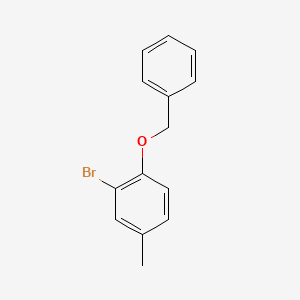
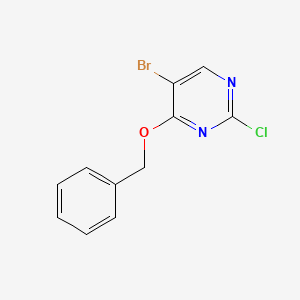
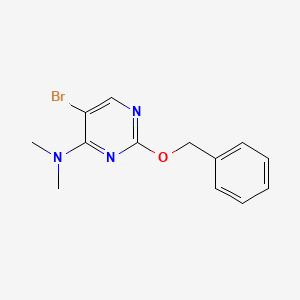
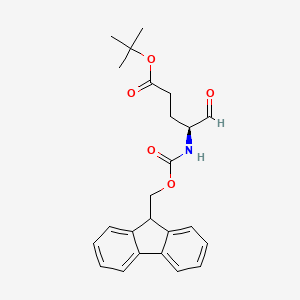
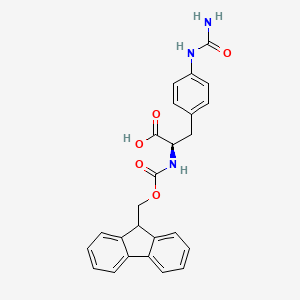
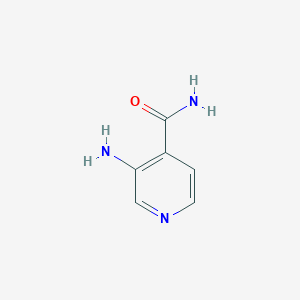
![Thieno[2,3-C]pyridine-2-carbaldehyde](/img/structure/B1278127.png)
